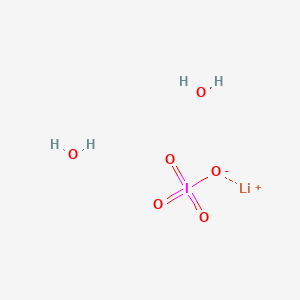

Lithium periodate dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;periodate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO4.Li.2H2O/c2-1(3,4)5;;;/h(H,2,3,4,5);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHQXCKBQMTBIK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.O.[O-]I(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4ILiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635723 | |

| Record name | Lithium periodate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307310-74-3 | |

| Record name | Lithium periodate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Lithium Periodate Dihydrate (LiIO₄·2H₂O)

Foreword

Lithium periodate, in its common dihydrate form (LiIO₄·2H₂O), is a potent oxidizing agent of significant interest in synthetic chemistry and materials science.[1] Its efficacy in applications such as the selective cleavage of 1,2-diols is fundamentally governed by the three-dimensional arrangement of its constituent ions and water molecules.[1] A thorough understanding of its crystal structure is therefore not merely an academic exercise but a prerequisite for manipulating its properties and optimizing its function. This guide provides a comprehensive, field-proven methodology for the synthesis and definitive structural characterization of LiIO₄·2H₂O, grounded in the principles of crystallography and analytical chemistry. We will move beyond rote protocols to explain the causality behind each experimental choice, ensuring a self-validating and reproducible workflow.

The Foundation: Synthesis of High-Quality Single Crystals

The unambiguous determination of a crystal structure is critically dependent on the quality of the specimen. A well-ordered, single crystal is paramount. The following protocol is designed to yield single crystals of lithium periodate dihydrate suitable for X-ray diffraction analysis.

Causality of Synthesis Design:

The chosen method is an aqueous solution reaction followed by slow evaporation. Water is the solvent of choice due to the high solubility of the lithium-based reactants and the final product, which is a dihydrate.[1] The neutralization reaction between a strong acid (periodic acid) and a strong base (lithium hydroxide) is thermodynamically favorable. Slow evaporation is the crystallization technique employed because it allows for the gradual, controlled growth of large, well-defined crystals by slowly increasing the solute concentration, which is essential for high-quality diffraction studies.[2]

Experimental Protocol: Aqueous Synthesis

-

Reagent Preparation:

-

Prepare a 1 M solution of lithium hydroxide (LiOH) by dissolving the appropriate mass in high-purity deionized water.

-

Prepare a 1 M solution of orthoperiodic acid (H₅IO₆). Safety Note: Both are corrosive and should be handled with appropriate personal protective equipment (PPE).

-

-

Stoichiometric Reaction:

-

In a clean glass beaker, slowly add the 1 M LiOH solution to an equimolar amount of the 1 M H₅IO₆ solution under constant stirring. The reaction is: H₅IO₆ + LiOH → LiIO₄ + 3H₂O.

-

Monitor the pH of the solution. The goal is a final pH of approximately 6-7. Adjust dropwise with either reactant solution if necessary.

-

-

Crystallization:

-

Filter the resulting solution through a 0.2 µm syringe filter to remove any particulate impurities.

-

Transfer the clear solution to a crystallization dish.

-

Cover the dish with perforated paraffin film to allow for slow evaporation.

-

Place the dish in a vibration-free environment at a constant room temperature (approx. 20-25°C).

-

-

Crystal Harvesting:

-

Monitor the dish over several days to weeks. Colorless, well-formed crystals should appear.

-

Once crystals of a suitable size (approx. 0.1-0.3 mm) are observed, carefully decant the mother liquor.

-

Gently wash the crystals with a small amount of ice-cold deionized water to remove any surface impurities and then dry them on filter paper.

-

The Overall Analytical Workflow

A multi-technique approach is essential not only to determine the crystal structure but also to validate the purity and composition of the bulk sample. The workflow logically progresses from confirming the successful synthesis of the target compound to elucidating its precise atomic arrangement.

Caption: Comprehensive workflow for the structural analysis of LiIO₄·2H₂O.

Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. It provides the unit cell dimensions, space group symmetry, and atomic coordinates from which all other structural parameters are derived.

Experimental Protocol: SC-XRD Data Acquisition

-

Crystal Mounting:

-

Under a microscope, select a high-quality, defect-free single crystal.

-

Mount the crystal on a cryoloop using a minimal amount of cryoprotectant oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. This choice is critical for obtaining high-resolution data.

-

-

Data Collection:

-

Mount the sample on the goniometer of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., CCD or CMOS).

-

Perform an initial series of frames to determine the unit cell parameters and Bravais lattice.

-

Execute a full data collection strategy, typically involving multiple runs of omega and phi scans, to ensure complete and redundant coverage of the reciprocal space.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for instrumental factors, polarization, and absorption.

-

Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between observed and calculated structure factors.

-

Locate and refine hydrogen atoms from the difference Fourier map.

-

The final refined structure is validated using metrics such as R-factors and goodness-of-fit (GooF).

-

Crystallographic Data

Table 1: Crystallographic Data for Anhydrous Lithium Periodate (LiIO₄) [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 5.255 |

| b (Å) | 8.511 |

| c (Å) | 7.969 |

| α (°) | 90 |

| β (°) | 104.21 |

| γ (°) | 90 |

| Volume (ų) | 345.5 |

| Z | 4 |

Structural Validation and Complementary Analyses

To ensure the determined structure is representative of the bulk material and to confirm its composition, complementary techniques are indispensable.

Powder X-ray Diffraction (PXRD)

-

Purpose: To confirm the phase purity of the synthesized bulk material. The experimental PXRD pattern of the synthesized sample should match a pattern calculated from the single-crystal structure determination.

-

Methodology: A finely ground sample of the crystals is analyzed. The resulting diffractogram (intensity vs. 2θ) serves as a fingerprint of the crystalline phase. Any significant peaks that do not match the calculated pattern would indicate the presence of impurities or other crystalline phases.

Vibrational Spectroscopy (FTIR & Raman)

-

Purpose: To confirm the presence of the periodate (IO₄⁻) functional group and the water of hydration.[4][5]

-

Causality: The IO₄⁻ anion, having tetrahedral (T_d) symmetry, exhibits characteristic vibrational modes. The symmetric stretching mode (ν₁) is typically strong and sharp in the Raman spectrum, while the asymmetric stretching mode (ν₃) is strong in the infrared (IR) spectrum. Additionally, the characteristic stretching and bending modes of water molecules will be prominent in the IR spectrum.

Thermal Gravimetric Analysis (TGA)

-

Purpose: To quantify the water of hydration and assess the thermal stability of the compound.

-

Methodology:

-

A small, precise mass of the crystalline sample is placed in a TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

For LiIO₄·2H₂O, a distinct mass loss corresponding to the loss of two water molecules is expected. The theoretical mass loss for the dehydration is approximately 15.4%. This experimental verification is a crucial self-validating step for the compositional analysis.

-

A Detailed View of the LiIO₄·2H₂O Structure

Based on the principles of inorganic crystal chemistry, the structure of LiIO₄·2H₂O can be confidently described. The lithium cation (Li⁺) will be coordinated by oxygen atoms from both the periodate anions and the water molecules. The iodine atom is at the center of a tetrahedron of four oxygen atoms (the IO₄⁻ anion).[1] The most critical feature distinguishing the dihydrate from the anhydrous form is the extensive network of hydrogen bonds involving the water molecules, which act as bridges between the periodate anions, creating a stable three-dimensional supramolecular architecture.

Caption: Coordination environment in LiIO₄·2H₂O showing H-bonding.

Conclusion

The structural analysis of this compound is a systematic process that integrates careful synthesis with a suite of complementary analytical techniques. While single-crystal X-ray diffraction remains the cornerstone for determining the precise atomic arrangement, its findings must be corroborated by methods like PXRD, vibrational spectroscopy, and thermal analysis to ensure a complete and validated picture of the material. The resulting structural model, revealing the tetrahedral periodate anion, the coordination sphere of the lithium cation, and the crucial role of the hydrogen-bonded water molecules, provides the fundamental knowledge required for the rational design and application of this important chemical reagent.

References

-

Wikipedia. (n.d.). Periodate. Retrieved from [Link]

- Grokipedia. (n.d.). Lithium periodate.

-

National Center for Biotechnology Information. (n.d.). Lithium periodate. PubChem. Retrieved from [Link]

-

Materials Project. (n.d.). mp-18902: Li2WO4 (Trigonal, R-3, 148). Retrieved from [Link]

-

ResearchGate. (2018). Thermal dehydration of lithium metaborate dihydrate and phase transitions of anhydrous product. Retrieved from [Link]

-

Fukami, T. (2018). Synthesis, Crystal Structure, and Thermal Properties of CaSO4·2H2O Single Crystals. International Journal of Chemistry, 10(2), 52. Retrieved from [Link]

-

Julien, C. M., & Mauger, A. (2017). Raman and Infrared Spectroscopy of Materials for Lithium-Ion Batteries. Materials, 10(4), 333. Retrieved from [Link]

-

Pollak, N. M., et al. (2023). An infrared, Raman, and X-ray database of battery interphase components. Scientific Data, 10(1), 87. Retrieved from [Link]

-

KSC RAS. (2019). XIX International Meeting on Crystal Chemistry, X-ray Diffraction and Spectroscopy of Minerals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Li2(B2(O2)2(OH)4). PubChem. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Materials Project. (n.d.). mp-1960: Li2O (Cubic, Fm-3m, 225). Retrieved from [Link]

-

ResearchGate. (1981). Raman and infrared spectra of 6Li2C2O4 and 7Li2C2O4. Retrieved from [Link]

-

Wiley Analytical Science. (2022). Non-Destructive analysis of parchment using IR/Raman. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Designed Synthesis of Unique Single-crystal Fe-doped LiNiPO4 Nanomesh as the Enhanced Cathode for Lithium Ion Batteries. Retrieved from [Link]

-

ResearchGate. (1988). Crystal Structure of LiClO4. Retrieved from [Link]

-

ResearchGate. (2013). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. Retrieved from [Link]

-

Scilit. (1987). Optical and dielectric properties of lithium iodate based on the IR reflection and raman scattering spectra. Retrieved from [Link]

-

MDPI. (2022). Single Crystal Growth and X-ray Diffraction Characterization of a Quasi-Spin Chain Compound, Li2CuO2. Retrieved from [Link]

-

NASA Technical Reports Server. (1973). Characterization of lithium-oxygen residues on decomposition of anhydrous lithium hydroxide. Retrieved from [Link]

-

CORE. (2013). The relationship between crystal morphology and XRD peak intensity on CaSO4·2H2O. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Synthesis, Crystal Structure, and Thermal Properties of CaSO4·2H2O Single Crystals | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]

- 3. Lithium periodate | ILiO4 | CID 23711816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Raman and Infrared Spectroscopy of Materials for Lithium-Ion Batteries [mdpi.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

Navigating the Thermal Landscape of Lithium Periodate Dihydrate: An In-depth Technical Guide

For Immediate Release

Lithium periodate, a potent oxidizing agent, is utilized in various chemical syntheses.[1] Its hydrated form, lithium periodate dihydrate, contains water molecules within its crystal lattice, which are liberated upon heating. Understanding the temperatures and mechanisms of this dehydration, as well as the subsequent decomposition of the anhydrous salt, is critical for its safe handling, storage, and application in various fields.

This guide delves into the primary techniques used for such analysis: Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). TGA measures changes in mass as a function of temperature, providing quantitative data on processes like dehydration and decomposition.[2][3] DTA and DSC provide information on the energetic changes, identifying whether a process is endothermic (absorbs heat) or exothermic (releases heat).[2]

The Anticipated Thermal Decomposition Pathway

Based on the thermal analysis of analogous hydrated inorganic salts, a multi-stage decomposition pathway for this compound is anticipated. This theoretical framework provides a roadmap for researchers undertaking experimental investigations.

Note: The following decomposition stages and temperature ranges are hypothetical and intended to guide experimental design. Actual transition temperatures and mass losses must be determined empirically.

Stage 1: Dehydration

The initial stage of heating is expected to involve the loss of the two water molecules of hydration. This is an endothermic process, as energy is required to break the bonds holding the water within the crystal structure. The TGA curve would show a mass loss corresponding to the molar mass of two water molecules. The DTA/DSC would register an endothermic peak during this phase. The dehydration may occur in a single step or in multiple steps, depending on the bonding environment of the water molecules.

Equation 1: Dehydration

Stage 2: Decomposition of Anhydrous Lithium Periodate

Following complete dehydration, further heating will lead to the decomposition of the anhydrous lithium periodate (LiIO₄). As a strong oxidizing agent, the periodate anion (IO₄⁻) is thermally unstable. The decomposition of metal periodates can be complex, often involving the release of oxygen and the reduction of iodine to a lower oxidation state. The final solid products would likely be a mixture of lithium iodide (LiI) and lithium oxide (Li₂O), or potentially lithium iodate (LiIO₃) as an intermediate. This decomposition is expected to be an exothermic process, which would be indicated by a sharp exothermic peak in the DTA/DSC curve, accompanied by a significant mass loss in the TGA data due to the release of oxygen.

Equation 2: Possible Decomposition Pathway

or

The exact stoichiometry and nature of the final products would need to be confirmed through techniques such as X-ray diffraction (XRD) and analysis of the evolved gases using mass spectrometry (MS) coupled with the thermal analyzer.

Experimental Protocol: A Self-Validating System

To ensure the scientific integrity of the thermal analysis of this compound, a rigorous and self-validating experimental protocol is essential.

I. Sample Preparation and Characterization

-

Procurement and Purity Verification: Obtain this compound from a reputable supplier. Verify its identity and purity using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Powder X-ray Diffraction (PXRD) to confirm the presence of water of hydration and the correct crystal structure.

-

Sample Handling: Due to the hygroscopic nature of many salts, handle the sample in a controlled humidity environment (e.g., a glove box) to prevent changes in hydration state before analysis.

II. Simultaneous Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

-

Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature using certified reference materials.

-

Experimental Conditions:

-

Sample Mass: Use a small sample mass (typically 5-10 mg) to ensure uniform heating and minimize thermal gradients.

-

Crucible: Use an inert crucible material, such as alumina or platinum.

-

Atmosphere: Conduct the analysis under a dynamic inert atmosphere (e.g., nitrogen or argon) at a constant flow rate to facilitate the removal of evolved gases.

-

Heating Rate: Employ a controlled, linear heating rate (e.g., 10 °C/min). Multiple heating rates can be used to study the kinetics of decomposition.

-

Temperature Range: Heat the sample from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., up to 1000 °C).

-

-

Data Acquisition: Record the mass loss (TGA), its derivative (DTG), and the heat flow (DSC) as a function of temperature.

III. Evolved Gas Analysis (EGA)

-

TGA-MS or TGA-FTIR: Couple the outlet of the TGA to a mass spectrometer or an FTIR spectrometer to identify the gaseous products evolved during each stage of decomposition. This is crucial for confirming the proposed reaction mechanisms.

IV. Analysis of Solid Residues

-

Post-analysis Characterization: Analyze the solid residue remaining at the end of the TGA-DSC experiment using PXRD to identify the crystalline phases of the final decomposition products.

Data Presentation and Interpretation

The quantitative data obtained from the thermal analysis should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Thermal Analysis Data for LiIO₄·2H₂O

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Peak Temperature (°C) (DTA/DSC) | Thermal Event | Evolved Gases (EGA) | Solid Residue (XRD) |

| Dehydration | 100 - 250 | ~15.4 | ~180 | Endothermic | H₂O | Anhydrous LiIO₄ |

| Decomposition | 350 - 500 | ~40-50 | ~450 | Exothermic | O₂, I₂ | LiI, Li₂O |

Note: The values in this table are illustrative and must be replaced with experimental data.

Visualizing the Thermal Decomposition Workflow

A systematic approach is paramount for the successful thermal analysis of this compound. The following diagram illustrates the logical workflow from sample preparation to data interpretation.

Caption: Experimental workflow for the thermal analysis of LiIO₄·2H₂O.

The Path from Data to Mechanistic Understanding

The ultimate goal of thermal analysis is to elucidate the decomposition mechanism. This involves a logical progression from the raw experimental data to a validated chemical pathway.

Caption: Logical flow from experimental data to decomposition mechanism.

Conclusion

The thermal analysis of this compound is a critical area of study for ensuring its safe and effective use. While this guide provides a theoretical framework and a robust experimental protocol based on established scientific principles, it underscores the need for dedicated experimental investigation to fully elucidate the compound's thermal behavior. The methodologies and interpretive frameworks presented here offer a clear path for researchers to generate the specific, high-quality data required to advance our understanding of this important chemical.

References

-

Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(2), 213-216. [Link]

-

EAG Laboratories. (n.d.). Thermogravimetry Differential Thermal Analysis (TG/DTA). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Grokipedia. (n.d.). Lithium periodate. Retrieved from [Link]

-

University of Cambridge. (n.d.). Differential thermal analysis (DTA) / Thermogravimetric analysis (TG). Retrieved from [Link]

-

Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Lithium Periodate Dihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of lithium periodate dihydrate (LiIO₄·2H₂O) in organic solvents. Recognizing the current scarcity of direct, quantitative data in publicly available literature, this document synthesizes foundational chemical principles with practical, field-proven methodologies. The objective is to equip researchers, scientists, and drug development professionals with the theoretical understanding and experimental tools necessary to effectively evaluate and utilize this compound in non-aqueous systems. We will delve into the physicochemical properties of this compound, predict its solubility based on established principles, and provide a detailed protocol for its empirical determination.

Physicochemical Characterization of this compound

This compound is a white, odorless, crystalline powder.[1] It is an inorganic salt with the chemical formula LiIO₄·2H₂O and a molecular weight of approximately 233.87 g/mol .[1][2] As a strong oxidizing agent, it requires careful handling, particularly when in contact with combustible materials.[1] While its solubility in water is well-documented, its behavior in organic solvents is less characterized.[3][4]

| Property | Value | Source |

| Chemical Formula | LiIO₄·2H₂O | [1] |

| Molecular Weight | 233.87 g/mol | [1][2] |

| Appearance | White, odorless crystalline powder | [1] |

| Melting Point | >370 °C | [1][2] |

| Key Characteristic | Strong oxidizing agent | [1] |

| Aqueous Solubility | Soluble | [3][4] |

Theoretical Framework for Solubility in Organic Solvents

The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of factors. The adage "like dissolves like" provides a foundational, albeit simplified, understanding. A more rigorous analysis involves considering the following:

-

Solvent Polarity and Dielectric Constant: Polar solvents are generally more effective at dissolving ionic compounds. The dielectric constant of a solvent reflects its ability to reduce the electrostatic attraction between the lithium (Li⁺) and periodate (IO₄⁻) ions. Solvents with high dielectric constants are better able to solvate the ions and overcome the lattice energy of the crystal.

-

Hydrogen Bonding: The presence of two water molecules in the dihydrate form indicates that hydrogen bonding plays a significant role in its crystal structure. Organic solvents capable of hydrogen bonding (e.g., alcohols) may interact more favorably with the hydrate, potentially influencing its solubility.

-

Hard and Soft Acid and Base (HSAB) Theory: This theory can offer insights into the specific interactions between the solute and solvent. The lithium cation (Li⁺) is a hard acid, and the periodate anion (IO₄⁻) is a hard base. Solvents with hard acidic or basic sites may exhibit stronger interactions with the respective ions, promoting dissolution.

Predictive Analysis of Solubility in Common Organic Solvents

In the absence of direct experimental data, we can make informed predictions about the solubility of this compound in various classes of organic solvents.

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents have relatively high dielectric constants and are capable of hydrogen bonding. It is anticipated that this compound will exhibit some degree of solubility in these solvents, likely greater than in nonpolar solvents. The solubility of other lithium salts, such as lithium nitrate and lithium halides, is notable in ethanol.[5]

-

Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Dimethylformamide (DMF)): These solvents possess high dielectric constants and are excellent at solvating cations. DMSO, in particular, is a strong solvent for many inorganic salts.[5] It is plausible that this compound will show moderate to good solubility in these solvents.

-

Ketones (e.g., Acetone): Acetone has a moderate dielectric constant. While it can dissolve some lithium salts, its solvating power for highly ionic compounds may be limited compared to DMSO or alcohols.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): These solvents have low dielectric constants and are generally poor solvents for ionic compounds. The solubility of this compound in ethers is expected to be very low.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In accordance with the "like dissolves like" principle, the solubility of the highly polar, ionic this compound in nonpolar solvents is predicted to be negligible.

Standardized Experimental Protocol for Solubility Determination

To address the existing data gap, a robust and self-validating experimental protocol for determining the solubility of this compound in organic solvents is presented below. This method is based on the principle of isothermal equilibrium.

Materials and Apparatus

-

This compound (reagent grade)

-

Organic solvent of interest (high-purity, anhydrous grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (± 0.0001 g)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or a suitable titrimetric method for lithium or periodate quantification.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

-

-

Phase Separation:

-

Remove the container from the shaker and allow it to stand undisturbed at the same temperature to let the undissolved solid settle.

-

For finer particles, centrifuge the container to achieve clear separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a chemically resistant syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of lithium or periodate in the diluted sample using a validated analytical method such as ICP-OES for lithium.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table for Reporting Solubility Data:

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| THF | 25 | Experimental Value | Calculated Value |

Interpretation of Results:

The obtained solubility data will be invaluable for various applications. In drug development, for instance, understanding the solubility in different organic solvents is crucial for reaction chemistry, purification, and formulation. The data can be correlated with solvent properties (e.g., dielectric constant, polarity index) to develop predictive models for solubility in other solvent systems.

Safety and Handling Precautions

This compound is a strong oxidizer and can cause irritation to the skin, eyes, and respiratory system.[1] When working with this compound, especially in combination with organic solvents, the following precautions must be observed:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with combustible materials and reducing agents.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

References

-

Grokipedia. Lithium periodate. [Link]

-

Wikipedia. Lithium periodate. [Link]

-

American Elements. This compound. [Link]

- Google Patents. Periodate preparation by electrolytic oxidation of iodate, comprises use of lithium iodate as electrolyte and electrode comprising lead, lead alloy or electrically conducting diamond.

-

UC Berkeley. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. [Link]

Sources

Guide to the Safe Handling and Application of Lithium Periodate Dihydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience in laboratory settings has underscored a critical principle: a profound understanding of a reagent's properties is the bedrock of both innovative research and personal safety. Lithium periodate (LiIO₄), particularly in its dihydrate form, is a potent oxidizing agent with significant utility in specialized chemical syntheses, such as the selective cleavage of 1,2-diols in carbohydrate chemistry[1]. However, its utility is matched by its potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, causality-driven understanding of the necessary precautions for handling this compound, ensuring that its powerful reactivity is harnessed safely and effectively.

Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical's properties is non-negotiable for its safe handling. Lithium periodate dihydrate is a white, odorless, crystalline powder that is soluble in water[1][2]. Its key characteristic, derived from the periodate anion (IO₄⁻) where iodine is in a +7 oxidation state, is its nature as a strong oxidizing agent[1].

The causality here is direct: its high oxidation state means it readily accepts electrons from other substances. This inherent reactivity is what makes it useful for cleaving diols, but it is also the root of its primary hazards. It can provide oxygen to a fire, dramatically increasing the rate of combustion or causing materials that don't normally burn in air to ignite.

| Property | Value | Source |

| Chemical Formula | LiIO₄·2H₂O | |

| Molar Mass | 233.87 g/mol | [1] |

| Appearance | White, odorless crystalline powder | [1][2] |

| Melting Point | >370 °C (>698 °F) | [1][3] |

| Solubility | Soluble in water | [1][2][4] |

| UN Number | 1479 | [1][3] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating hazards. Lithium periodate is classified under several categories, each demanding specific precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Oxidizing Solids, Category 2 | Flame over circle | Danger | H272: May intensify fire; oxidizer[4][5] |

| Skin Corrosion/Irritation, Category 2 | Exclamation mark | Warning | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation, Category 2 | Exclamation mark | Warning | H319: Causes serious eye irritation[4][5] |

| Specific target organ toxicity — Single exposure, Category 3 | Exclamation mark | Warning | H335: May cause respiratory irritation[2][5] |

The classification as a Category 2 Oxidizing Solid is of paramount importance[4]. This means it can cause or contribute to the combustion of other materials, generally by yielding oxygen. The practical implication is that it must never be stored with or handled near flammable or combustible materials such as paper, wood, organic solvents, or reducing agents[6]. The irritant properties (skin, eye, and respiratory) are also significant, mandating the use of comprehensive Personal Protective Equipment (PPE) to prevent any direct contact[5].

Exposure Controls and Personal Protective Equipment (PPE)

A self-validating safety protocol relies on creating multiple barriers between the researcher and the chemical hazard. For this compound, this involves both engineering controls and robust PPE.

-

Engineering Controls : The primary engineering control is a properly functioning chemical fume hood. This is not merely a suggestion but a necessity to control the inhalation hazard posed by the fine powder, preventing respiratory irritation[4][6]. An eyewash station and safety shower must be immediately accessible, a standard requirement for handling corrosive or irritating materials[7].

-

Personal Protective Equipment (PPE) : Each piece of PPE addresses a specific hazard identified in Section 2.

-

Eye and Face Protection : Chemical safety goggles are mandatory. Due to the serious eye irritation risk (H319), a face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing or dust generation[7].

-

Skin Protection : Wear chemical-resistant gloves, such as nitrile or PVC[7]. It is crucial to check the glove manufacturer's specifications for compatibility and breakthrough times. A lab coat or chemical-resistant apron must be worn to protect against skin contact[7]. Contaminated clothing must be removed immediately and washed before reuse.

-

Respiratory Protection : If dust formation is unavoidable despite the use of a fume hood, or during a spill cleanup, a NIOSH-approved particulate respirator may be necessary[6][7]. The selection of a respirator should be based on a thorough risk assessment[7].

-

The logic is simple: prevent all routes of exposure. The fume hood addresses inhalation, while gloves, goggles, face shields, and lab coats address skin and eye contact.

Detailed Protocol: Safely Weighing and Dispensing this compound

This protocol is designed as a self-validating system, where each step mitigates a known risk.

-

Preparation :

-

Don PPE :

-

Rationale : Establish a barrier before any potential exposure.

-

Action : Don a lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves.

-

-

Dispensing :

-

Rationale : Minimize dust generation and prevent contamination.

-

Action : Use a clean, dry glass beaker or weighing boat. Employ a non-metallic (e.g., ceramic or plastic) spatula to transfer the solid[6]. Metallic spatulas could potentially react with the strong oxidizer. Open the container slowly and carefully. Transfer the required amount with deliberate, slow movements to prevent the fine powder from becoming airborne.

-

-

Weighing :

-

Rationale : Maintain containment during measurement.

-

Action : If possible, place the analytical balance inside the fume hood. If not, securely cap the container with the weighed solid before moving it from the hood to the balance.

-

-

Cleanup :

-

Rationale : Decontaminate the work area to prevent secondary exposure.

-

Action : Tightly seal the main reagent container and store it according to guidelines (see Section 5). Carefully wipe down the spatula and work surface with a damp cloth, ensuring no residual dust remains. Dispose of the cloth and any contaminated weighing paper as hazardous waste.

-

-

Doff PPE :

-

Rationale : Prevent cross-contamination.

-

Action : Remove PPE in the correct order (gloves first, then face shield, goggles, and lab coat) to avoid contaminating your skin or clothing. Wash hands thoroughly with soap and water[7].

-

Storage and Emergency Procedures

Handling and Storage: The core principle for storing this compound is segregation. It must be stored in a tightly closed container in a cool, dry, and well-ventilated area[6]. Crucially, it must be kept separate from combustible materials, organic substances, and strong reducing agents due to its oxidizing nature[6].

Emergency Procedures:

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[8].

-

Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[8].

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur[8].

-

Ingestion : Rinse mouth with water and drink plenty of water. Do not induce vomiting. Call a physician or poison control center immediately[8].

-

-

Fire Fighting :

-

Causality : Since lithium periodate is an oxidizer, it can intensify a fire. It is not flammable itself, but it can make other materials burn more readily.

-

Action : Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, or alcohol-resistant foam[8]. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[8].

-

-

Accidental Release/Spill Response :

-

Action : For a small spill, ensure adequate ventilation and wear full PPE. Avoid dust formation. Sweep up the material using non-sparking tools and place it into a suitable, labeled container for disposal[4][8]. Do not mix with sawdust or other combustible absorbents[7]. Prevent the material from entering drains or waterways[8]. The following diagram outlines the logical flow for responding to a spill.

-

Caption: Emergency Response Workflow for a this compound Spill.

Disposal Considerations

Waste generated from this compound is considered hazardous waste. It must be disposed of in accordance with all local, state, and federal regulations. The material should be collected in a designated, labeled container and handled by a licensed chemical waste disposal company[8]. Never dispose of this chemical down the drain or in regular trash[8].

References

- Grokipedia. (n.d.). Lithium periodate.

- ECHEMI. (n.d.). LITHIUM PERIODATE SDS, 21111-84-2 Safety Data Sheets.

- Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET - Lithium periodate.

- American Elements. (n.d.). This compound.

- SPI Supplies Division. (2019, January 23). Safety Data Sheet - Sodium periodate.

- Thermo Scientific Chemicals. (n.d.). This compound, Reagent Grade.

- National Center for Biotechnology Information. (n.d.). Lithium periodate. PubChem Compound Database.

- Wikipedia. (2025, May 26). Lithium periodate.

- Fisher Scientific. (2024, September 9). SAFETY DATA SHEET - Lithium periodate.

- Santa Cruz Biotechnology. (n.d.). Sodium periodate - Safety Data Sheet.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Lithium periodate - Wikipedia [en.wikipedia.org]

- 3. This compound, Reagent Grade 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. fishersci.se [fishersci.se]

- 5. Lithium periodate | ILiO4 | CID 23711816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2spi.com [2spi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to Lithium Periodate Dihydrate: Properties, Synthesis, and Applications in Bioconjugation

This guide provides an in-depth technical overview of lithium periodate dihydrate (LiIO₄·2H₂O), a versatile and potent oxidizing agent. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond basic data to explain the causality behind its applications, with a particular focus on the precise chemical modifications required for advanced bioconjugation techniques like the formation of antibody-drug conjugates (ADCs).

Core Physicochemical Properties and Structure

This compound is a white, odorless, crystalline powder valued for its role as a strong oxidizing agent.[1] Its utility is rooted in the high oxidation state (+7) of the iodine atom within the tetrahedral periodate anion (IO₄⁻).[1] This configuration renders it capable of specific and efficient oxidative cleavage of vicinal diols, a reaction of paramount importance in organic and carbohydrate chemistry.[1]

Key Quantitative Data

The fundamental properties of this compound are summarized below. Precise understanding of these values is critical for accurate stoichiometric calculations in experimental design.

| Property | Value | Source(s) |

| Chemical Formula | LiIO₄·2H₂O (or H₄ILiO₆) | [1][2][3][4] |

| Molecular Weight | 233.87 g/mol | [1][2][4] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | >370 °C | [1][2] |

| Anhydrous Formula | LiIO₄ | [1][5] |

| Anhydrous Molar Mass | 197.84 g/mol | [1][5][6] |

| CAS Number | 307310-74-3 | [3][7] |

| Hazard Classification | UN 1479, Oxidizing Solid, Class 5.1 | [1] |

Synthesis of High-Purity Lithium Periodate: A Green Electrochemical Approach

While various chemical oxidation methods exist for producing periodates, they often involve hazardous reagents and generate significant waste.[3] For applications in pharmaceutical development, where purity and process safety are non-negotiable, electrochemical synthesis has emerged as a superior, "green" alternative.[2][3] Traditional electrochemical methods relied on lead dioxide (PbO₂) anodes, which can leach toxic heavy metals into the product—an unacceptable outcome for therapeutic applications.[8]

The modern, authoritative method employs Boron-Doped Diamond (BDD) anodes. BDD electrodes are exceptionally durable, prevent heavy metal contamination, and exhibit a high overpotential for oxygen evolution, which favors the efficient oxidation of iodate to periodate.[6][8]

Logical Workflow for Electrochemical Synthesis

The synthesis is a controlled oxidation process within an electrochemical cell, designed to maximize yield and purity while ensuring safety.

Caption: Electrochemical synthesis workflow for lithium periodate.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methods for sodium periodate synthesis using BDD anodes.[4][6][9] The core principle is the galvanostatic oxidation of lithium iodate (LiIO₃) in an alkaline aqueous solution.

Materials:

-

Lithium iodate (LiIO₃)

-

Lithium hydroxide (LiOH)

-

High-purity deionized water

-

Divided electrochemical flow cell

-

Boron-Doped Diamond (BDD) anode

-

Stainless steel cathode

-

Nafion™ (or similar) cation-exchange membrane

-

Galvanostat / DC power supply

-

Peristaltic pump

Procedure:

-

Electrolyte Preparation:

-

Anolyte: Prepare a solution of lithium iodate and lithium hydroxide in deionized water. A 10:1 molar ratio of hydroxide to iodate is often optimal to maintain alkalinity and solubility.[6] A typical starting concentration would be ~0.3 M LiIO₃ and ~3.0 M LiOH.

-

Catholyte: Prepare a solution of lithium hydroxide at the same concentration as the anolyte (~3.0 M LiOH).

-

-

Cell Assembly:

-

Assemble the divided electrochemical cell, ensuring the BDD anode and stainless steel cathode are placed in their respective compartments.

-

Separate the compartments with the Nafion™ membrane. The rationale for the membrane is critical: it allows the passage of Li⁺ cations to balance charge while preventing the newly formed periodate (IO₄⁻) from migrating to the cathode and being reduced back to iodate.[6][8]

-

-

Electrolysis:

-

Pump the anolyte and catholyte through their respective compartments in a cycling mode. A flow rate of ~7.5 L/h is a common starting point for lab-scale cells.[4]

-

Apply a constant current density (galvanostatic mode). A starting point is between 30-300 mA/cm².[6] Lower current densities can improve efficiency but lengthen the reaction time.

-

Monitor the reaction progress. The total charge passed (in Faradays) should be stoichiometrically calculated based on the initial amount of lithium iodate (1 mole of IO₃⁻ requires 2 Faradays of charge for conversion to IO₄⁻).

-

-

Product Isolation and Purification:

-

Upon completion, stop the electrolysis and collect the anolyte solution.

-

Concentrate the solution by gentle heating under vacuum to induce crystallization of this compound.

-

Cool the solution slowly to maximize crystal growth.

-

Filter the crystals, wash with a small amount of ice-cold deionized water, and dry under vacuum.

-

The purity of the product can be confirmed via standard analytical techniques such as titration or ion chromatography.

-

The Malaprade Reaction: Mechanism and Application in Drug Development

The primary synthetic utility of lithium periodate is the Malaprade reaction , the specific oxidative cleavage of a carbon-carbon bond between two adjacent hydroxyl groups (a vicinal diol).[10] This reaction is also effective on α-amino alcohols.[4] Its high selectivity and mild reaction conditions make it an invaluable tool, particularly in carbohydrate chemistry and the modification of complex biomolecules.[3]

Causality of the Mechanism

The reaction proceeds through a mandatory cyclic periodate ester intermediate.[10][11] The formation of this five-membered ring is the basis for the reaction's specificity.

Sources

- 1. Introduction of Carbonyl Groups into Antibodies [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Robust and Self‐Cleaning Electrochemical Production of Periodate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 8. advanceseng.com [advanceseng.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

handling and storage of oxidizing solids like lithium periodate

An In-depth Technical Guide to the Handling and Storage of Oxidizing Solids

Foreword: The Proactive Management of Reactive Chemistry

In the fields of research, discovery, and development, progress is often predicated on our ability to harness the power of reactive chemical species. Among the most potent tools in the synthetic chemist's arsenal are oxidizing solids. These reagents, exemplified by compounds like lithium periodate (LiIO₄), are fundamental to countless transformations, from the intricate cleavage of diols in carbohydrate chemistry to the synthesis of novel pharmaceutical intermediates. However, their utility is intrinsically linked to their reactivity, which presents significant, manageable hazards. This guide is crafted not as a mere list of rules, but as a framework for understanding the causality behind safe laboratory practices. For the researcher, scientist, and drug development professional, mastering the principles herein is not a matter of compliance, but of scientific integrity and personal safety. We will delve into the core tenets of handling and storing these materials, ensuring that every protocol is a self-validating system built on expertise and authoritative grounding.

Understanding the Hazard: The Nature of Oxidizing Solids

An oxidizing solid is a chemical that can initiate or promote combustion in other materials, typically by releasing oxygen or another oxidizing substance like a halogen.[1][2] This property means they can create a fire hazard even in the absence of atmospheric oxygen.[2] They can intensify fires, cause materials that don't burn in air to combust, and in some cases, lead to spontaneous ignition or explosive mixtures when combined with incompatible substances.[2][3]

Focus Compound: Lithium Periodate (LiIO₄)

Lithium periodate serves as an excellent model for this class. It is a white, crystalline powder, soluble in water, with a high melting point.[4][5][6] As a strong oxidizing agent, its primary utility lies in its ability to selectively cleave 1,2-diols into carbonyl compounds.[4] This reactivity, however, dictates its hazard profile. It is classified under UN 1479 as a Class 5.1 Oxidizing Solid, a designation that immediately informs our handling and storage strategy.[4]

| Property | Value | Source(s) |

| Chemical Formula | LiIO₄ | [4][5] |

| Molar Mass | 197.84 g/mol (anhydrous) | [4][7] |

| Appearance | White, odorless crystalline powder | [4] |

| Melting Point | > 370 °C (> 698 °F) | [4][8] |

| GHS Hazard Codes | H272, H315, H319, H335 | [5][6][7] |

| Hazard Statement | May intensify fire; oxidizer. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [7][8] |

| NFPA 704 Rating | Health: 3, Flammability: 0, Instability: 1, Special: OX | [9] |

The National Fire Protection Association (NFPA) 704 "fire diamond" provides a rapid overview of hazards. For an oxidizer like Chromic Acid (a comparable solid oxidizer), a typical rating might signify a serious health hazard (3), no flammability (0), slight instability (1), and a special hazard as an oxidizer (OX).[9][10] This system is crucial for emergency responders.[10][11]

The Principle of Segregation: Foundational Storage Protocols

The single most critical principle in managing oxidizing solids is segregation . Accidental contact with incompatible materials is the primary cause of incidents. Oxidizers must be stored in a manner that physically prevents their interaction with other chemical classes.[12]

Core Storage Requirements:

-

Isolate from Incompatibles: Store oxidizers far from organic materials, flammable and combustible substances (e.g., solvents, paper, wood), reducing agents (e.g., metal hydrides, sulfur compounds), and strong acids.[1][12][13]

-

Dedicated and Appropriate Location: Store in a cool, dry, and well-ventilated area.[8][12] Use designated cabinets, preferably made of non-combustible materials. Never store oxidizers in wooden cabinets or on wooden shelves. [1][12][13]

-

Labeling: The storage area or cabinet must be clearly labeled with "OXIDIZER".[1]

-

Secondary Containment: Utilize unbreakable secondary containment trays or tubs to contain potential spills and prevent mixing with other substances.[3][13] This is especially critical for liquids but is a best practice for all oxidizers.

-

Container Integrity: Keep containers tightly closed to prevent contamination or spillage.[8][12] Do not use corks or rubber stoppers, which are organic and can react.[1][13]

Logical Diagram: Chemical Storage Segregation

Caption: Principle of Segregation for Oxidizing Solids.

Proactive Handling: A Self-Validating Workflow

Every manipulation of an oxidizing solid must be approached with a pre-planned workflow that minimizes risk. The causality is simple: preventing unintended contact and controlling the environment prevents incidents.

Engineering Controls and Work Environment

All procedures involving oxidizing solids must be conducted in a chemical fume hood.[1][14] This is non-negotiable. The fume hood serves two primary functions: it protects the user from inhaling fine powders or aerosols, and it contains any potential energetic reactions.[13] The work area within the hood must be kept clear of all combustible materials, including paper towels, kimwipes, and flammable solvents.[1][15]

Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering controls are primary, a robust PPE protocol is mandatory.

-

Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.[3] When handling larger quantities or when there is a significant splash or reaction risk, a full face shield should be worn over the goggles.[3]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves (minimum 4-mil thickness) are adequate for handling small quantities.[13] For larger amounts or prolonged handling, heavier neoprene or butyl rubber gloves are recommended.[3][13] Always inspect gloves for tears or punctures before use.[16]

-

Body Protection: A flame-resistant lab coat (e.g., Nomex®) must be worn over clothing that covers the entire body, including long pants and closed-toe shoes.[3][13] Synthetic clothing, which can melt and adhere to skin in a fire, should be avoided.[3]

Experimental Protocol: Weighing an Oxidizing Solid (e.g., Lithium Periodate)

This protocol is designed as a self-validating system. Each step mitigates a specific, identified risk.

-

Preparation (Risk: Contamination, Incompatibility):

-

Confirm the work area inside the chemical fume hood is clean and clear of all other chemicals and combustible materials.

-

Assemble all necessary equipment: a clean, dry glass beaker or weighing boat, a ceramic or glass spatula, and the reagent container. Do not use metal spatulas which can scratch glass and potentially initiate a reaction.

-

Don all required PPE as described above.

-

-

Dispensing (Risk: Inhalation, Spillage):

-

Place the analytical balance inside the fume hood if possible. If not, dispense the solid in the hood and transport it in a covered container to a nearby balance.

-

Open the reagent container. Carefully use the spatula to transfer an approximate amount of the solid to the weighing vessel.

-

Perform this action slowly and deliberately to avoid generating airborne dust.[13]

-

Immediately and securely close the main reagent container. Never leave it open.

-

-

Weighing and Final Transfer (Risk: Contamination):

-

Cleanup (Risk: Residual Hazard):

-

Carefully clean the spatula with a compatible solvent (if necessary) into a waste container, or wipe with an inert material.

-

Wipe down the work surface with a damp cloth or towel, treating the towel as contaminated waste.

-

Dispose of all waste, including any contaminated gloves, into a properly labeled hazardous waste container segregated for oxidizing materials.[15]

-

Workflow Diagram: Safely Weighing an Oxidizer

Caption: A self-validating workflow for weighing oxidizing solids.

Emergency Response: Spill and Fire Protocols

Preparedness is paramount. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Spill Cleanup Protocol (Small Spill of Solid Oxidizer)

For any spill beyond the capacity of trained laboratory personnel to handle, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[1][15]

-

Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

-

Assess and Equip: Ensure you are wearing the appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.[13]

-

Contain: If the powder is spreading, carefully cover it with an inert material.

-

Neutralize/Absorb:

-

Collect: Carefully sweep the mixture into a plastic or glass container. Avoid creating dust.[1]

-

Decontaminate: Clean the spill surface with soap and water.[12] Collect the cleaning materials and rinsate as hazardous waste.

-

Dispose: Seal and label the container as "Hazardous Waste: Oxidizing Solid" and arrange for pickup through your EHS department.[1]

Fire Response Protocol

Fires involving strong oxidizers are particularly dangerous because they supply their own oxygen and can burn more intensely than normal fires.[18]

-

Small, Incipient Fires: For a very small fire that has just started, a standard ABC dry chemical extinguisher may be attempted, but it may not be effective.[18] A carbon dioxide (CO₂) extinguisher is ineffective as it works by displacing oxygen, which the oxidizer is supplying.[18]

-

Effective Extinguishing: The most effective method is often to use large quantities of water to cool the reaction and surrounding materials below the ignition temperature.[18][19] However, this can spread contamination and should only be performed by trained emergency responders.

-

Action Plan:

-

If a fire occurs, do not attempt to fight it unless you are trained and it is extremely small.

-

Activate the nearest fire alarm.

-

Alert everyone in the laboratory and evacuate immediately.

-

Call emergency services and inform them of the specific chemical involved (e.g., "a fire involving a Class 5.1 oxidizer, lithium periodate").

-

Conclusion: Cultivating a Culture of Safety

The safe and effective use of powerful reagents like lithium periodate is a hallmark of a sophisticated scientific operation. The principles outlined in this guide—meticulous segregation, proactive handling through self-validating workflows, and diligent emergency preparedness—are not impediments to research. They are enablers. By understanding the fundamental chemical properties and hazards of oxidizing solids, and by internalizing the causality behind each safety protocol, researchers can confidently and responsibly advance their work, ensuring that discovery is never overshadowed by incident.

References

- Grokipedia.

- Yale Environmental Health & Safety.

- ESSR, University of Maryland. Oxidizers Fact Sheet.

- National Institutes of Health, PubChem.

- University of Alabama at Birmingham.

- Occupational Safety and Health Administration (OSHA). Understanding OSHA Chemical Storage Requirements.

- University of California, Irvine EHS. Standard Operating Procedure (SOP) - Strong Oxidizers.

- Storemasta. How do you Store Oxidizing Agents?.

- Caluanie Muelear Oxidize Safety. Personal Protective Equipment (PPE) for Working with Oxidizing Agents.

- Wayne State University Research. Oxidizing Chemicals SOP.

- University of Illinois, Division of Research Safety. Oxidizers.

- Thermo Fisher Scientific.

- Wikipedia.

- American Elements.

- University of Nebraska-Lincoln EHS.

- Dayangchem. 8 effective methods for extinguishing hazardous chemical fires.

- Wikipedia. NFPA 704.

- Fisher Scientific.

- ResearchGate.

- Canadian Centre for Occup

- New Environment Inc. NFPA Chemicals.

- Wikipedia.

- Cole-Parmer.

Sources

- 1. mtpinnacle.com [mtpinnacle.com]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. ehs.uci.edu [ehs.uci.edu]

- 4. grokipedia.com [grokipedia.com]

- 5. Lithium periodate - Wikipedia [en.wikipedia.org]

- 6. americanelements.com [americanelements.com]

- 7. Lithium periodate | ILiO4 | CID 23711816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. New Environment Inc. - NFPA Chemicals [newenv.com]

- 10. NFPA 704 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. research.wayne.edu [research.wayne.edu]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]

- 15. essr.umd.edu [essr.umd.edu]

- 16. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]

- 17. Oxidizers | Division of Research Safety | Illinois [drs.illinois.edu]

- 18. ehs.unl.edu [ehs.unl.edu]

- 19. 8 effective methods for extinguishing hazardous chemical fires-Industry-Professional Committee for Automotive Fire Prevention and Control Technology [ciapst-car.org.cn]

An In-Depth Technical Guide on the Different Forms of Periodate in Aqueous Solution

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

The periodate anion, with iodine in its highest +7 oxidation state, is a powerful and selective oxidizing agent.[1] Its utility in cleaving vicinal diols has made it an indispensable tool in carbohydrate chemistry, glycoprotein analysis, and the development of bioconjugates such as antibody-drug conjugates (ADCs).[1][2][3] However, the reactivity of periodate is intricately linked to its complex and pH-dependent speciation in aqueous solution.[1] This guide provides a comprehensive technical overview of the various forms of periodate, the equilibria that govern their interconversion, and the practical implications for researchers.

Part 1: The Core Chemistry: Metaperiodate, Orthoperiodate, and the Influence of pH

In aqueous solution, periodate exists primarily as an equilibrium between the tetrahedral metaperiodate ion (IO₄⁻) and various forms of the octahedral orthoperiodate ion.[1][4] This equilibrium is highly sensitive to pH.

-

Orthoperiodic acid (H₅IO₆) : Under strongly acidic conditions, the fully protonated orthoperiodic acid is the predominant species.[5][6]

-

Metaperiodate (IO₄⁻) : As the pH increases, orthoperiodic acid undergoes deprotonation. The first pKa is in the range of 3.29, leading to the formation of the metaperiodate ion.[6] This species is the primary form in neutral to slightly acidic solutions and is the key reactant in the selective oxidation of vicinal diols.[1][2]

-

Orthoperiodate Species (H₄IO₆⁻, H₃IO₆²⁻, H₂IO₆³⁻) : With increasing alkalinity, a series of deprotonation steps occur, forming various orthoperiodate ions.[4][7] The second and third pKa values for orthoperiodic acid are approximately 8.31 and 11.60, respectively.[6]

-

Dimeric Periodate (H₂I₂O₁₀⁴⁻) : Under certain conditions, particularly at higher pH and concentrations, a dehydration reaction can lead to the formation of a dimeric species.[1][4][8]

The interconversion between these species is a dynamic process, and understanding the dominant form at a given pH is crucial for experimental design.

Figure 1: pH-Dependent Speciation of Periodate. This diagram illustrates the equilibrium between the major periodate species as a function of pH.

Part 2: Quantitative Analysis of Periodate Equilibria

The speciation of periodate is governed by a series of acid dissociation constants (pKa values). These values are critical for predicting the predominant species under specific experimental conditions.

| Equilibrium | pKa Value | Reference |

| H₅IO₆ ⇌ H₄IO₆⁻ + H⁺ | 3.29 | [6] |

| H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺ | 8.31 | [6] |

| H₃IO₆²⁻ ⇌ H₂IO₆³⁻ + H⁺ | 11.60 | [6] |

Table 1: Acid Dissociation Constants for Orthoperiodic Acid.

It is important to note that some recent studies have reinvestigated these equilibria and suggest that the ortho–meta interconversion and dimerization may play a less significant role than previously thought, with the speciation being primarily described by the successive deprotonation of orthoperiodic acid.[7][9] However, the general dependence of the overall charge and form of the periodate ion on pH remains a critical factor in its reactivity.

Part 3: Experimental Workflow: Characterizing Periodate Speciation with UV-Vis Spectroscopy

A straightforward and effective method for studying periodate speciation is UV-Vis spectrophotometry. The metaperiodate ion (IO₄⁻) exhibits a distinct absorbance maximum around 222 nm, while the orthoperiodate forms do not absorb significantly in this region.[10][11] This difference allows for the quantification of the IO₄⁻ concentration as a function of pH.

Step-by-Step Protocol for Spectrophotometric Analysis

-

Preparation of Buffered Periodate Solutions:

-

Prepare a stock solution of a soluble periodate salt (e.g., sodium metaperiodate, NaIO₄) in deionized water.

-

Create a series of buffers covering the desired pH range (e.g., pH 2 to 12).

-

In separate volumetric flasks, add a precise aliquot of the periodate stock solution to each buffer and dilute to the final volume. The final periodate concentration should be in a range that gives a measurable absorbance at 222 nm.

-

-

Spectrophotometric Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill the reference cuvette with the corresponding buffer solution (without periodate) for each measurement.

-

Fill the sample cuvette with the buffered periodate solution.

-

Scan the absorbance from approximately 200 nm to 300 nm.

-

Record the absorbance maximum at ~222 nm for each pH value.

-

-

Data Analysis and Interpretation:

-

Plot the absorbance at 222 nm against the pH of the solutions.

-

The resulting curve will show a decrease in absorbance as the pH increases, reflecting the conversion of IO₄⁻ to orthoperiodate species.

-

The inflection points of this curve can be used to estimate the pKa values governing the equilibria.

-

Figure 2: Experimental Workflow for Spectrophotometric Analysis. This diagram outlines the key steps for determining periodate speciation using UV-Vis spectroscopy.

Part 4: Practical Implications in Research and Drug Development

A clear understanding of periodate speciation is not merely academic; it has direct and significant consequences for the successful application of this reagent.

-

Glycoprotein and Carbohydrate Analysis: The Malaprade reaction, the periodate-mediated cleavage of vicinal diols, is a cornerstone of glycobiology.[1][5] This reaction is most efficient with the metaperiodate (IO₄⁻) species. Therefore, these reactions are typically performed in neutral or slightly acidic conditions to maximize the concentration of the reactive IO₄⁻. Conducting these reactions at a high pH will favor the less reactive orthoperiodate forms, leading to incomplete or slow reactions.

-

Antibody-Drug Conjugate (ADC) Development: Periodate oxidation is a widely used method for generating aldehyde groups on the carbohydrate domains of antibodies, which can then be used for the site-specific conjugation of drug payloads.[3] Precise control of the reaction pH is critical to ensure efficient and selective oxidation while preserving the integrity of the antibody. The choice of buffer and reaction time must be carefully optimized based on the principles of periodate speciation to favor the IO₄⁻ species.

-

Organic Synthesis: In broader organic synthesis, the choice of periodate species, dictated by pH and solvent, can be used to tune the reactivity and selectivity of oxidations.[12] For example, in some applications, the different forms of periodate may exhibit different reactivities towards various functional groups.[2]

References

-

Wikipedia. Periodate. [Link]

-

American Chemical Society. For periodate, a return to the 1950s. [Link]

-

ResearchGate. Clarifying the Equilibrium Speciation of Periodate Ions in Aqueous Medium. [Link]

-

ACS Publications. Clarifying the Equilibrium Speciation of Periodate Ions in Aqueous Medium. [Link]

-

ResearchGate. Understanding the Importance of Periodate Species in the pH-Dependent Degradation of Organic Contaminants in the H2O2/Periodate Process. [Link]

-

National Institutes of Health. Structure Selectivity of Alkaline Periodate Oxidation on Lignocellulose for Facile Isolation of Cellulose Nanocrystals. [Link]

-

IWA Publishing. Periodate activation via metals and metal-based complexes: progress in degradation properties and mechanisms. [Link]

-

ACS Publications. Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. [Link]

-

Wikipedia. Periodic acid. [Link]

-

ACS Publications. Understanding the Importance of Periodate Species in the pH-Dependent Degradation of Organic Contaminants in the H2O2/Periodate Process. [Link]

-

PubMed. Understanding the Importance of Periodate Species in the pH-Dependent Degradation of Organic Contaminants in the H2O2/Periodate Process. [Link]

-

Chemistry LibreTexts. Periodic Acid Oxidation. [Link]

-

ResearchGate. UV–Vis absorption spectrum of copper(III)-periodate complex. Blue:.... [Link]

-

ACS Publications. Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. [Link]

-

CLAS. Table of Acids with Ka and pKa Values. [Link]

-

RSC Publishing. Ultraviolet spectrum of periodate ion, IO –4. [Link]

-

ResearchGate. Calibration curve for the determination of periodate concentration by ultraviolet-visible spectroscopy at 222 nm. [Link]

-

ACS Publications. Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. [Link]

-

research.chalmers.se. Kinetics of Periodate-Mediated Oxidation of Cellulose. [Link]

-

Taylor & Francis. Periodate – Knowledge and References. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

Organic Chemistry Portal. Sodium periodate. [Link]

-

YouTube. pKa values of common acids. [Link]

Sources

- 1. Periodate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Periodic acid - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure Selectivity of Alkaline Periodate Oxidation on Lignocellulose for Facile Isolation of Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ultraviolet spectrum of periodate ion, IO - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Sodium periodate [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Oxidative Cleavage of Vicinal Diols using Lithium Periodate Dihydrate

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to a Classic Transformation

The selective oxidative cleavage of vicinal diols, a cornerstone reaction in organic synthesis known as the Malaprade reaction, provides a powerful tool for the strategic disassembly of molecules to reveal carbonyl functionalities.[1][2] This transformation is pivotal in carbohydrate chemistry, natural product synthesis, and the development of active pharmaceutical ingredients (APIs). While periodic acid and its sodium salt have traditionally been the reagents of choice, lithium periodate (LiIO₄), particularly as its dihydrate form (LiIO₄·2H₂O), has emerged as a valuable alternative.

This guide provides a comprehensive overview of the reaction mechanism, detailed application notes, and robust experimental protocols for the use of lithium periodate dihydrate in the cleavage of vicinal diols. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the reaction's nuances for reliable and reproducible results in a research and development setting.

The Malaprade Reaction: Mechanism of Action

The efficacy of periodates in cleaving the carbon-carbon bond of a vicinal diol is rooted in the formation of a cyclic periodate ester intermediate.[1][2][3] This mechanism ensures the high selectivity of the reaction for the 1,2-diol motif.

The reaction proceeds through the following key steps:

-

Formation of the Cyclic Periodate Ester: The vicinal diol coordinates to the iodine(VII) center of the periodate ion. Subsequent condensation releases water and forms a five-membered cyclic periodate ester. The formation of this intermediate is crucial and is favored by a cis-coplanar arrangement of the hydroxyl groups.[3]

-

Concerted Bond Cleavage: The cyclic ester undergoes a concerted electronic rearrangement. This involves the cleavage of the carbon-carbon bond and the concomitant reduction of the iodine from I(VII) to I(V) (iodate).

-

Product Formation: The fragmentation of the cyclic intermediate yields two carbonyl compounds (aldehydes or ketones, depending on the substitution of the diol) and lithium iodate (LiIO₃).

Diagram of the Reaction Mechanism

Caption: General mechanism of vicinal diol cleavage by lithium periodate.

Application Notes: Leveraging the Advantages of this compound

The choice of the cation in the periodate salt can influence the reaction's performance. While less common than sodium periodate, lithium periodate offers specific advantages in certain contexts.

Enhanced Solubility